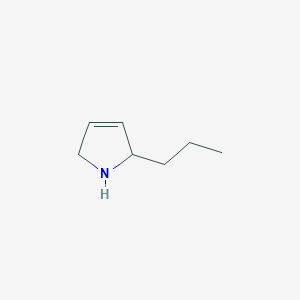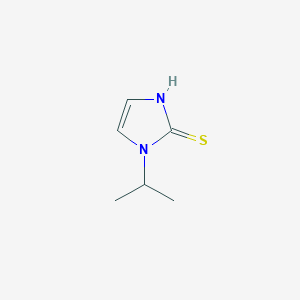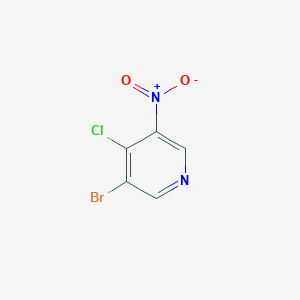
4-(Aminomethyl)aniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
4-(Aminomethyl)aniline dihydrochloride can be synthesized through several methods. One common synthetic route involves the reaction of 4-nitrobenzyl chloride with ammonia, followed by reduction of the resulting 4-nitrobenzylamine to 4-(aminomethyl)aniline. The final step involves the formation of the dihydrochloride salt by reacting 4-(aminomethyl)aniline with hydrochloric acid .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale reactions under controlled conditions. The process often includes the use of catalysts and specific reaction temperatures to optimize yield and purity .
化学反応の分析
Types of Reactions
4-(Aminomethyl)aniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various amines .
科学的研究の応用
4-(Aminomethyl)aniline dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 4-(aminomethyl)aniline dihydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify other molecules. Its effects are mediated through pathways involving nucleophilic substitution and other reaction mechanisms .
類似化合物との比較
Similar Compounds
4-Aminobenzylamine: Similar in structure but lacks the dihydrochloride salt form.
4-(Dimethylamino)benzylamine: Contains a dimethylamino group instead of an aminomethyl group.
4-Aminobenzamidine dihydrochloride: Contains an amidine group instead of an aminomethyl group
Uniqueness
4-(Aminomethyl)aniline dihydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its dihydrochloride form enhances its solubility and stability, making it particularly useful in various industrial and research applications .
特性
CAS番号 |
54799-03-0 |
|---|---|
分子式 |
C7H11ClN2 |
分子量 |
158.63 g/mol |
IUPAC名 |
4-(aminomethyl)aniline;hydrochloride |
InChI |
InChI=1S/C7H10N2.ClH/c8-5-6-1-3-7(9)4-2-6;/h1-4H,5,8-9H2;1H |
InChIキー |
XKLXSHQEFPJNEL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN)N.Cl.Cl |
正規SMILES |
C1=CC(=CC=C1CN)N.Cl |
| 54799-03-0 | |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylisothiazolo[5,4-b]pyridine](/img/structure/B1281500.png)








![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)


